2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol
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Overview
Description
2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents such as acyl chlorides or alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Cyclization: Catalysts such as acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Esters, ethers.
Cyclization: Various heterocyclic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and hydroxyl groups can form additional interactions with target molecules .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied as CDK2 inhibitors for cancer treatment.
Benzothiazole derivatives: Investigated for their anti-tubercular properties.
Uniqueness: 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is unique due to its combination of a pyridine ring, an oxadiazole ring, and a thioether linkage. This combination provides a distinct set of chemical properties and potential interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C9H9N3O2S/c13-4-5-15-9-12-11-8(14-9)7-2-1-3-10-6-7/h1-3,6,13H,4-5H2 |
InChI Key |
QPXDQNKLPUWSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCCO |
Origin of Product |
United States |
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